molecular formula C17H14F3N3OS B4353785 1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353785
M. Wt: 365.4 g/mol
InChI Key: ZRGUNFHEYMYVAJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-mercapto-7-(4-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidinone core, substituted with various functional groups

Preparation Methods

The synthesis of 1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Substitution reactions: The ethyl, mercapto, and methylphenyl groups are introduced through various substitution reactions, using reagents like alkyl halides, thiols, and aryl halides.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Ethyl-2-mercapto-7-(4-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo several types of chemical reactions:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

    Addition: The double bonds in the pyrido[2,3-d]pyrimidinone core can participate in addition reactions.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.

Scientific Research Applications

1-Ethyl-2-mercapto-7-(4-methylphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and functional groups.

    Material Science: The compound’s properties may be useful in developing new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one include other pyrido[2,3-d]pyrimidinone derivatives with different substituents. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. Similar compounds might include:

  • 1-ethyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
  • 1-ethyl-2-mercapto-7-(4-chlorophenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Properties

IUPAC Name

1-ethyl-7-(4-methylphenyl)-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-3-23-14-13(15(24)22-16(23)25)11(17(18,19)20)8-12(21-14)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGUNFHEYMYVAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)C)C(F)(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
1-ethyl-7-(4-methylphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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